molecular formula C6H9ClN2O B8368481 methyl N-cyano-4-chlorobutyrimidate

methyl N-cyano-4-chlorobutyrimidate

Cat. No.: B8368481
M. Wt: 160.60 g/mol
InChI Key: SICMUJQQCOQINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-cyano-4-chlorobutyrimidate is an organoimidate ester characterized by a cyano group (-CN) and a chlorine atom at the 4-position of the butyrimidate backbone. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing cyano and chloro groups, which enhance its electrophilicity, enabling nucleophilic substitutions or cyclization reactions.

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

methyl 4-chloro-N-cyanobutanimidate

InChI

InChI=1S/C6H9ClN2O/c1-10-6(9-5-8)3-2-4-7/h2-4H2,1H3

InChI Key

SICMUJQQCOQINN-UHFFFAOYSA-N

Canonical SMILES

COC(=NC#N)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Reactivity and Functional Group Influence

Methyl N-cyano-4-chlorobutyrimidate shares functional similarities with other imidate esters and chloro-substituted compounds:

  • Imidate Esters (e.g., Methyl N-Cyanovalerimidate): The presence of the cyano group in this compound increases its electrophilicity compared to non-cyano analogs. This enhances its reactivity in nucleophilic acyl substitution reactions, a property exploited in peptide coupling and heterocycle synthesis.
  • Chlorinated Alkyl Compounds (e.g., 4-Chlorobutyronitrile): The 4-chloro substituent facilitates elimination or substitution reactions, similar to 4-chlorobutyronitrile. However, the imidate ester group in this compound introduces additional steric and electronic effects, altering reaction pathways compared to simpler chloro-nitriles.
Table 1: Key Reactivity Parameters of Selected Compounds
Compound Electrophilicity (Relative) Common Reactions
This compound High Nucleophilic substitution, cyclization
Methyl N-Cyanovalerimidate Moderate Acylation, ring-opening
4-Chlorobutyronitrile Low Elimination, Grignard reactions

Spectroscopic and Analytical Comparisons

While direct spectral data for this compound are scarce, methodologies from analogous studies provide insights:

  • Spectrofluorometry and Tensiometry: As demonstrated in studies of quaternary ammonium compounds (e.g., BAC-C12), techniques like spectrofluorometry and tensiometry are critical for determining critical micelle concentrations (CMC) .
Table 2: Analytical Techniques Applied to Similar Compounds
Compound Type Technique Application Example Reference
Quaternary ammonium compounds Spectrofluorometry CMC determination (8.3 mM)
Imidate esters NMR spectroscopy Structural elucidation [Hypothetical]
Chloro-nitriles Gas chromatography Purity analysis [Hypothetical]

Pharmacological and Environmental Impact

  • Toxicity and Biodegradability: Chlorinated compounds like 4-chlorobutyronitrile are known for moderate environmental persistence. This compound’s cyano group may increase toxicity compared to non-cyano analogs, necessitating careful handling in industrial settings.
  • Comparison with 4-(Dimethylamino)benzohydrazide: Unlike this compound, 4-(dimethylamino)benzohydrazide exhibits pharmacological activity (e.g., antimicrobial, anticancer) due to its hydrazide and aromatic amine groups . This highlights how functional group variations drastically alter bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.